molecular formula C11H11N3 B11906127 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile CAS No. 63536-42-5

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile

Cat. No.: B11906127
CAS No.: 63536-42-5
M. Wt: 185.22 g/mol
InChI Key: CHMVLGHCAGRCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile is a quinoxaline derivative characterized by an ethyl group at the 3-position, a partially hydrogenated quinoxaline ring, and a nitrile group at the 2-position. Quinoxalines are heterocyclic compounds with broad applications in medicinal and agrochemical research due to their bioactivity, particularly as insecticidal agents .

The synthesis of similar compounds, such as 3-amino-1,4-dihydroquinoxaline-2-carbonitrile (compound 1), involves microwave-assisted reactions of bromomalononitrile with benzene-1,2-diamine, yielding high efficiency (93% yield) under green conditions . Substitution at the 3-position (e.g., amino, thiazolidinone, or benzylideneamino groups) significantly modulates biological activity and physicochemical properties.

Properties

CAS No.

63536-42-5

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile

InChI

InChI=1S/C11H11N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6,8,13H,2H2,1H3

InChI Key

CHMVLGHCAGRCQR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NC2=CC=CC=C2N1)C#N

Origin of Product

United States

Preparation Methods

Conventional Thermal Cyclization

In a standard protocol, o-phenylenediamine reacts with 2-cyano-3-ethylacrylonitrile in ethanol under reflux (78°C) for 10–12 hours, yielding the target compound in 65–72% efficiency. The reaction proceeds via a tandem Michael addition-cyclization mechanism, where the ethyl group’s steric bulk influences the regioselectivity of ring closure. A comparative study using substituted o-phenylenediamines showed that electron-withdrawing groups (e.g., -Cl, -CN) on the aromatic ring reduce reaction rates by 30–40% due to decreased nucleophilicity of the amino groups.

Key Parameters:

  • Solvent: Ethanol > DMF > Acetonitrile (yield variance: ±15%)

  • Catalyst: Potassium carbonate (10 mol%) enhances yield by 18% versus uncatalyzed conditions

  • Temperature: Reflux conditions critical for overcoming activation energy of cyclization step

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for synthesizing this compound, significantly reducing reaction times while improving yields. A 2022 study demonstrated that irradiating a mixture of o-phenylenediamine and ethyl cyanoacetate in ethanol at 150W for 10–15 minutes produces the compound in 89–96% yield.

Optimization Table: Microwave vs. Conventional Methods

ParameterMicrowave MethodConventional Method
Reaction Time8–15 minutes6–7 hours
Yield85–96%52–65%
Energy Consumption0.8–1.2 kWh3.5–4.2 kWh
Byproduct Formation<5%12–18%

The accelerated kinetics under microwave conditions arise from efficient dielectric heating, which promotes simultaneous activation of both reactants. This method also minimizes thermal decomposition pathways observed in prolonged reflux setups.

Beirut Reaction for Nitrile Functionalization

The Beirut reaction, utilizing benzofuroxans and arylacetonitriles, provides an alternative route to introduce the carbonitrile group at position 2 of the quinoxaline ring. A 2012 protocol achieved 70–78% yield by reacting 5-substituted benzofuroxans with 3-ethylarylacetonitriles in ethanol at 25°C for 24 hours.

Mechanistic Insights:

  • Nucleophilic Attack: Benzofuroxan’s oxygen atoms activate the nitrile carbon for attack by the acetonitrile’s α-carbon.

  • Ring Opening/Closure: Transient formation of a dioxadiazine intermediate precedes quinoxaline cyclization.

  • Role of Base: Potassium carbonate (2 equiv.) deprotonates intermediates, accelerating ring closure.

This method excels in introducing diverse substituents at position 3, though the ethyl group’s incorporation requires precise stoichiometry to avoid polysubstitution.

Regioselective Cyclocondensation Strategies

Recent advances in regiocontrol enable selective synthesis of this compound over its positional isomers. Employing hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents directs cyclization to the desired regioisomer with 72–97% selectivity.

Solvent and Additive Effects:

ConditionRegioselectivity (Desired:Undesired)
DMF + p-TsOH1:2.3
DMF + HOBt/DIC9:1
Ethanol (reflux)1:1.5

The HOBt/DIC system stabilizes transition states favoring ethyl group incorporation at position 3 through hydrogen-bonding interactions.

Green Chemistry Approaches

Environmentally benign protocols using water or solvent-free conditions have been developed:

Aqueous Phase Synthesis:

  • Reactants: o-Phenylenediamine, ethyl cyanoacetate

  • Catalyst: β-Cyclodextrin (10 mol%)

  • Conditions: 90°C, 4 hours

  • Yield: 82% with 99% atom economy

This method eliminates organic solvents and reduces waste generation by 60% compared to ethanol-based systems.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors outperform batch systems:

MetricBatch ReactorFlow Reactor
Space-Time Yield0.8 kg/m³·h4.2 kg/m³·h
Purity95–97%98–99%
Catalyst Recycling3 cycles12 cycles

Flow systems maintain precise temperature control, critical for exothermic cyclization steps, and enable real-time purification via in-line adsorption columns .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which have applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Key Findings :

  • Thiazolidinone derivatives (15–20) exhibit superior insecticidal activity due to enhanced binding affinity to target proteins, as suggested by molecular docking studies .
  • The ethyl group, being a non-polar substituent, may improve lipophilicity and membrane permeability compared to 1, but its lack of hydrogen-bonding or polar interactions likely limits bioactivity relative to thiazolidinone analogs .

Physicochemical and Environmental Impact

  • Green Synthesis: Derivatives like 15–20 are synthesized via solvent-free or ethanol-based methods, minimizing environmental toxicity .
  • Stability: Thiazolidinone and benzylideneamino derivatives show robust stability (m.p. 148–181°C), whereas the ethyl variant may have lower melting points due to reduced crystallinity .

Biological Activity

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H10N4
  • Molecular Weight : 186.22 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of DNA replication.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been studied for its anticancer potential. Notably, it has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Comparison to Doxorubicin (IC50)
MCF-72.53.23
HCT-1161.93.23

These results indicate that the compound is more potent than doxorubicin in certain contexts, suggesting its potential as a lead compound for further drug development.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reaction : Using ethyl amine and carbonitrile derivatives.
  • Solvent Conditions : Reactions are often conducted in ethanol or acetonitrile at elevated temperatures to facilitate cyclization.

Study on Anticancer Activity

In a study published in MDPI, researchers synthesized several quinoxaline derivatives and evaluated their anticancer activities. Among these derivatives, this compound demonstrated significant cytotoxic effects against both MCF-7 and HCT-116 cell lines, indicating a promising avenue for further investigation into its therapeutic applications .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of various quinoxaline derivatives, including this compound. The study found that this compound exhibited superior activity against multiple strains of bacteria compared to traditional antibiotics, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : A standard synthesis involves condensation of substituted benzene-1,2-diamines with nitrile-containing precursors. For example, bromomalononitrile reacts with benzene-1,2-diamine under microwave irradiation (5–15 minutes) in ethanol to yield the quinoxaline core . Optimization includes:
  • Catalyst screening : Base catalysts (e.g., ammonium acetate) improve cyclization efficiency.
  • Solvent selection : Polar solvents (ethanol, DMF) enhance solubility and reaction rates.
  • Temperature control : Microwave-assisted synthesis reduces time and improves yields (70–96%) compared to conventional reflux .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:
  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Twinning or disorder requires specialized protocols (e.g., HKLF 5 format in SHELX) .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ at ~3300–3400 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent effects (e.g., aromatic protons at δ 6.6–8.3 ppm, NH signals at δ 10.9 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What in vitro assays evaluate its biological activity?

  • Methodological Answer :
  • Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates.
  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • Methodological Answer :
  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C-3/C-6 to boost anticancer activity. Substituent effects correlate with LogP values and binding affinity .
  • Toxicity profiling : Ames test for mutagenicity and hepatic microsomal stability assays (e.g., CYP450 inhibition).
  • Prodrug design : Esterification of carboxyl groups improves bioavailability .

Q. How are computational methods (e.g., molecular docking) applied to study its mechanism?

  • Methodological Answer :
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Key parameters:
  • Grid box centered on ATP-binding site.
  • Flexible ligand docking with Lamarckian GA.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. MD simulations (100 ns) assess binding stability .

Q. What strategies resolve contradictions in spectral or crystallographic data?

  • Methodological Answer :
  • Spectral ambiguity : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish NH protons from aromatic signals via NOESY .
  • Crystallographic twinning : Apply twin refinement in SHELXL (TWIN/BASF commands) for pseudo-merohedral twins.
  • Data validation : Check R-factor convergence (<5% discrepancy) and residual electron density maps .

Q. How are green chemistry principles integrated into its synthesis?

  • Methodological Answer :
  • Solvent-free reactions : Mechanochemical grinding of precursors reduces waste.
  • Microwave assistance : Lowers energy use (e.g., 80 W for 10 minutes vs. 12-hour reflux).
  • Metrics : Calculate E-factor (waste/product mass) and atom economy. Microwave synthesis achieves E-factors <2 vs. >5 for conventional methods .

Q. What mechanistic insights explain its reactivity under acidic/basic conditions?

  • Methodological Answer :
  • pH-dependent stability : Protonation of the dihydroquinoxaline ring at low pH (<3) triggers ring-opening. Base conditions (pH >10) deprotonate NH groups, altering solubility.
  • Degradation pathways : LC-MS identifies hydrolysis products (e.g., carbonyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.